molecular formula C19H10Cl2N4O2 B14140865 2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium CAS No. 303059-20-3

2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium

Katalognummer: B14140865
CAS-Nummer: 303059-20-3
Molekulargewicht: 397.2 g/mol
InChI-Schlüssel: VHZRPLNQLKKEPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium is a complex organic compound that belongs to the class of phenazines. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotectant activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium involves several steps. One common method includes the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization . The reaction conditions typically involve the use of ethanol as a solvent and sodium azide at temperatures ranging from 90 to 100°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of derivatives with different functional groups . Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination complexes with metals like uranyl and copper, which have been studied for their fluorescence properties . In biology and medicine, derivatives of this compound have shown potential as anti-inflammatory and antitumor agents . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and pathways.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the production of prostaglandins, thereby reducing inflammation . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium include other phenazine derivatives such as 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol and 6,11-dihydro-benzo[2,3-b]phenazine-6,11-diones . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the 2,6-dichlorophenyl and hydroxy groups in this compound contributes to its distinct properties and applications.

Eigenschaften

CAS-Nummer

303059-20-3

Molekularformel

C19H10Cl2N4O2

Molekulargewicht

397.2 g/mol

IUPAC-Name

2-(2,6-dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium

InChI

InChI=1S/C19H10Cl2N4O2/c20-10-4-3-5-11(21)18(10)19-22-12-8-16-17(9-13(12)23-19)25(27)15-7-2-1-6-14(15)24(16)26/h1-9,26H

InChI-Schlüssel

VHZRPLNQLKKEPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N(C3=CC4=NC(=NC4=CC3=[N+]2[O-])C5=C(C=CC=C5Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.